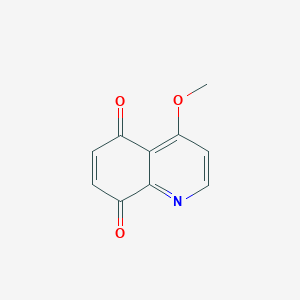

4-Methoxyquinoline-5,8-dione

Description

Structure

3D Structure

Properties

CAS No. |

115170-26-8 |

|---|---|

Molecular Formula |

C10H7NO3 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

4-methoxyquinoline-5,8-dione |

InChI |

InChI=1S/C10H7NO3/c1-14-8-4-5-11-10-7(13)3-2-6(12)9(8)10/h2-5H,1H3 |

InChI Key |

QMNMSCIVSKTGMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=O)C=CC(=O)C2=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Methoxyquinoline 5,8 Dione and Analogs

General Synthetic Routes to the Quinoline-5,8-dione Core

The construction of the fundamental quinoline-5,8-dione system can be achieved through several synthetic strategies, primarily involving oxidation of suitable precursors or through cycloaddition reactions.

Oxidation Reactions from Hydroxyquinoline Precursors

A predominant method for synthesizing the quinoline-5,8-dione core involves the oxidation of hydroxyquinoline precursors. nih.gov Specifically, 5-hydroxyquinoline (B119867) and 8-hydroxyquinoline (B1678124) derivatives serve as common starting materials. tandfonline.com Various oxidizing agents have been successfully employed for this transformation.

Common oxidizing agents include Fremy's salt, chromium-based reagents, and hypervalent iodine compounds like iodobenzene (B50100) diacetate (PIDA). nih.gov For instance, the oxidation of 5-hydroxyquinoline to quinoline-5,8-dione can be achieved in high yield using PIDA in a mixture of acetonitrile (B52724) and water. Another effective method is the clean catalytic oxidation of 8-hydroxyquinoline using tert-butyl hydroperoxide in the presence of silica-supported iron tetrasulfophthalocyanine catalysts, which can yield up to 66% of the desired product. rsc.orgresearchgate.net

Photochemical oxidation presents another viable route. nih.gov Sensitized photo-oxidation of 8-hydroxyquinoline or 5-hydroxyquinoline can produce quinoline-5,8-quinone in yields ranging from 64% to 70%. tandfonline.com Improved methods using tetraphenylporphyrin (B126558) (TPP) as a photosensitizer have also been reported for the photooxygenation of substituted 8-hydroxyquinolines, with yields between 50% and 89%. researchgate.net

| Precursor | Oxidizing Agent/Method | Yield | Reference |

| 5-Hydroxyquinoline | Iodobenzene diacetate (PIDA) | >95% | |

| 8-Hydroxyquinoline | tert-Butyl hydroperoxide / FePcS–SiO₂ | 66% | rsc.orgresearchgate.net |

| 8-Hydroxyquinoline | Sensitized photo-oxidation | 64-70% | tandfonline.com |

| Substituted 8-hydroxyquinolines | Photooxygenation with TPP | 50-89% | researchgate.net |

| 5,8-Dimethoxyquinolines | Oxidative demethylation | >90% | nih.gov |

Cycloaddition Reactions in Quinoline-5,8-dione Synthesis

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and attractive alternative for constructing the quinoline-5,8-dione framework. nih.gov This approach involves the reaction of an appropriate diene with a dienophile.

A notable example is the hetero-Diels-Alder reaction between an 1-aza-buta-1,3-diene and a 1,4-benzoquinone. nih.gov This method can be highly regioselective. For instance, the reaction of 2,4-dioxygenated quinoline-5,8-diones with 1-methoxy-3-trimethylsilyloxy-1,3-butadiene proceeds in a regio- and stereoselective manner to produce highly oxygenated 1-azaanthraquinones. researchgate.net Similarly, the Diels-Alder reaction of quinoline-5,8-dione with 1-trimethylsilyloxy-1,3-butadiene has been utilized in the synthesis of hydroxybenzo[g]quinoline-5,10-diones. researchgate.net

Alternative Synthetic Pathways for the Quinoline-5,8-dione System

Beyond direct oxidation and cycloaddition, other synthetic strategies have been developed. One such method is the oxidative demethylation of 5,8-dimethoxyquinolines, which can provide the quinoline-5,8-dione core in high yields (over 90%). nih.gov These dimethoxyquinoline precursors can be prepared from 2,5-dimethoxyaniline (B66101) derivatives via a modified Skraup reaction, although often in lower yields. nih.gov

Furthermore, various metal-catalyzed and one-pot cascade reactions have been explored for the synthesis of substituted quinolines, which can then be converted to the desired quinoline-5,8-diones. scispace.commdpi.com For example, a patent describes a preparation method for quinoline-5,8-dione derivatives starting from 3-bromoaniline, involving a multi-step sequence that includes acylation and a palladium-catalyzed borylation reaction. google.com

Targeted Synthesis of 4-Methoxyquinoline-5,8-dione and Related Methoxyquinolinediones

The introduction of a methoxy (B1213986) group at the C-4 position of the quinoline-5,8-dione scaffold requires specific synthetic design, often involving the use of appropriately substituted precursors and regioselective reaction conditions.

Precursor Compounds and Reaction Conditions

The synthesis of methoxy-substituted quinoline-5,8-diones often starts from precursors that already contain the methoxy group or a group that can be converted to it. For example, the synthesis of 6-bromo-7-methoxyquinoline-5,8-dione (B15064914) can be achieved through the direct bromination of 7-methoxyquinoline-5,8-dione using bromine in acetic acid. An alternative route involves the sequential demethylation and bromination of 5,8-dimethoxyquinoline.

A patented method describes the synthesis of a 5,6,8-trimethoxyquinoline derivative which is then treated with phosphorus oxychloride in the presence of pyridine. google.com While not directly yielding a 4-methoxy derivative, this illustrates the use of polymethoxy-substituted quinolines as key intermediates. Another approach involves the reaction of 2-chloro-8-hydroxyquinoline with methyl iodide and potassium carbonate to yield 2-chloro-8-methoxyquinoline, which can be a precursor for further elaboration. bsu.edu

| Precursor | Reagents and Conditions | Product | Reference |

| 7-Methoxyquinoline-5,8-dione | Bromine, Acetic Acid, 0–5°C | 6-Bromo-7-methoxyquinoline-5,8-dione | |

| 5,8-Dimethoxyquinoline | HBr, Acetic Acid; then CuBr₂, Acetonitrile, 80°C | 6-Bromo-7-methoxyquinoline-5,8-dione | |

| 5,6,8-Trimethoxyquinolin-2(1H)-one | Pyridine, Phosphorus oxychloride | 2-Chloro-5,6,8-trimethoxyquinoline | google.com |

| 2-Chloro-8-hydroxyquinoline | Methyl iodide, Potassium carbonate, Acetone | 2-Chloro-8-methoxyquinoline | bsu.edu |

Regioselective Synthesis Approaches

Achieving regioselectivity is paramount in the synthesis of specifically substituted quinoline-5,8-diones. The inherent electronic properties of the quinoline (B57606) system and the influence of existing substituents guide the outcome of many reactions.

For instance, in the bromination of 7-methoxyquinoline-5,8-dione, the electron-donating methoxy group and the electron-withdrawing quinone moiety direct the electrophilic attack of bromine to the C-6 position. Similarly, the hetero-Diels-Alder reaction often exhibits high regioselectivity, which can be exploited to control the substitution pattern of the resulting quinoline-5,8-dione. nih.govresearchgate.net

Recent advances in synthetic methodology have also focused on regioselective C-H functionalization. While not yet specifically reported for this compound, strategies for the remote-site-selective functionalization of unactivated C(sp³)–H bonds to build isoquinolinone skeletons have been developed, suggesting potential future applications in the regioselective synthesis of complex quinoline derivatives. rsc.org

Mechanistic Insights into Methoxyquinoline-5,8-dione Formation

The formation of the quinoline-5,8-dione core is a critical step in the synthesis of these compounds. Several synthetic routes have been established, often starting from substituted anilines. semanticscholar.org One common method involves the Skraup reaction, a classic method for quinoline synthesis. semanticscholar.org For instance, the reaction of 2,5-dimethoxyaniline with crotonaldehyde (B89634) or methacrolein (B123484) in the presence of concentrated hydrobromic acid can lead to the formation of the corresponding quinoline ring. semanticscholar.org This process involves a series of reactions including ring formation, didemethylation, and oxidation of the resulting hydroquinone (B1673460) to the quinone. semanticscholar.org

The oxidation of 8-hydroxyquinolines is another key method for generating the quinoline-5,8-dione scaffold. researchgate.net Reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) in a mixture of acetonitrile and water, or Fremy's salt (potassium nitrosodisulfonate), have been effectively used for this transformation. arkat-usa.orgnih.gov The mechanism of oxidation with Fremy's salt is believed to proceed through a radical mechanism. Photooxygenation, using a sensitizer (B1316253) like Rose Bengal, also provides a pathway to the quinone from 8-hydroxyquinolines. researchgate.net

The introduction of the methoxy group can be achieved at different stages of the synthesis. For example, starting with a pre-functionalized aniline, such as 2-nitro-4-methoxyaniline, can incorporate the methoxy group early in the synthetic sequence. semanticscholar.org Alternatively, methoxylation can be performed on a pre-existing quinoline core. vulcanchem.com The specific placement of the methoxy group, such as at the 4-position, significantly influences the electronic properties and subsequent reactivity of the quinoline-5,8-dione system.

Strategies for Structural Diversification and Analog Preparation

The quinoline-5,8-dione scaffold is amenable to a wide range of chemical modifications, allowing for the preparation of a diverse library of analogs. These modifications are crucial for structure-activity relationship (SAR) studies and for optimizing the biological properties of these compounds.

Nucleophilic substitution reactions are a cornerstone for introducing various functional groups onto the quinoline-5,8-dione core, particularly at the C-6 and C-7 positions. mdpi.com The presence of halogen substituents, such as chlorine or bromine, at these positions makes them susceptible to displacement by nucleophiles.

A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce new moieties. For example, the reaction of 6,7-dihaloquinoline-5,8-diones with primary or secondary amines leads to the formation of the corresponding amino-substituted derivatives. scienceopen.comniscpr.res.in Similarly, treatment with thiols yields thio-substituted quinoline-5,8-diones. arkat-usa.org The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile. In some cases, a mixture of mono- and di-substituted products is obtained. arkat-usa.org

An addition/oxidation method has also been developed for the synthesis of 6,7-bis(alkylthio)- or 6,7-bis(alkylamino)-substituted quinoline-5,8-diones without the need for a leaving group. arkat-usa.org This involves the direct addition of mercaptans or amines to quinoline-5,8-dione, followed by oxidation with sodium periodate (B1199274) (NaIO4) to regenerate the quinone system. arkat-usa.org

Table 1: Examples of Nucleophilic Substitution Reactions on Quinoline-5,8-diones

| Starting Material | Nucleophile | Product(s) | Reference |

| 6,7-Dibromoquinoline-5,8-dione | Anilines | 6-Arylamino-7-bromoquinoline-5,8-diones | scienceopen.com |

| Quinoline-5,8-dione | Mercaptans/Amines | 6,7-Bis(alkylthio/alkylamino)quinoline-5,8-diones | arkat-usa.org |

| 7-Bromo-quinoline-5,8-dione | Phenols | 7-Phenoxy-quinoline-5,8-diones | mdpi.com |

| 6-Bromo-7-methoxyquinoline-5,8-dione | Amines, Thiols | 6-Substituted-7-methoxyquinoline-5,8-diones |

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the structural diversification of quinoline-5,8-diones, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically utilize halogenated quinoline-5,8-diones as substrates.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, has been successfully applied to 6,7-dihaloquinoline-5,8-diones. researchgate.net This allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-6 and C-7 positions. researchgate.net The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. researchgate.net

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been employed to synthesize alkynyl-substituted quinoline-5,8-diones. ajouronline.comafribary.comobiaks.com These reactions are typically carried out in the presence of a palladium catalyst and a copper(I) co-catalyst. ajouronline.com

The Heck reaction, involving the coupling of an alkene with an aryl halide, and the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds, further expand the repertoire of palladium-catalyzed transformations applicable to this system. scienceopen.comresearchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Product Type | Reference |

| Suzuki-Miyaura | 6,7-Dibromoquinoline-5,8-dione | Arylboronic acids | 6,7-Diarylquinoline-5,8-diones | researchgate.net |

| Sonogashira | 6,7-Dibromoquinoline-5,8-dione | Terminal alkynes | Alkynylquinoline-5,8-diones | ajouronline.comafribary.com |

| Heck | 7-Chloro-6-phenylquinoline-5,8-dione | Alkenes | Alkenyl-substituted quinoline-5,8-diones | researchgate.net |

| Buchwald-Hartwig | 6,7-Dihaloquinoline-5,8-diones | Anilines | 6-Arylaminoquinoline-5,8-diones | scienceopen.com |

While the C-6 and C-7 positions are readily functionalized through nucleophilic substitution and cross-coupling reactions, modifications at other positions of the quinoline-5,8-dione core, such as C-2, are also synthetically important.

Functionalization at the C-2 position can be more challenging due to the electronic nature of the quinoline ring. However, methods have been developed to introduce substituents at this position. For instance, the C-2 methyl group of a quinaldine-5,8-dione precursor can be oxidized using selenium dioxide to provide a handle for further functionalization. mdpi.com This approach has been utilized in the synthesis of analogs of the anticancer agent Lavendamycin. mdpi.com

The synthesis of 2-aryl-substituted quinoline-5,8-diones has been achieved through Suzuki coupling reactions on 2-chloroquinoline (B121035) precursors. nih.gov This highlights the importance of strategically introducing a leaving group at the desired position to enable subsequent transformations.

The selective functionalization at either C-6 or C-7 can often be controlled by the choice of starting material and reaction conditions. For example, starting with a 7-haloquinoline-5,8-dione allows for the selective introduction of a nucleophile at the C-7 position. mdpi.comnih.gov Similarly, the presence of a directing group can influence the regioselectivity of a reaction.

Exploration of Biological Activities of 4 Methoxyquinoline 5,8 Dione Derivatives

Anticancer and Antiproliferative Activity

The quinoline-5,8-dione framework is a core component of several natural antibiotics with known anticancer properties, such as Streptonigrin. nih.gov Synthetic modifications of this scaffold have led to a plethora of derivatives with potent activity against various cancers, including breast, colon, lung, and kidney cancer. researchgate.net The versatility in synthesizing structurally diverse derivatives enhances their potential as anticancer agents. researchgate.net

Activity against Various Cancer Cell Lines

Derivatives of quinoline-5,8-dione have demonstrated significant antiproliferative effects across a wide spectrum of human cancer cell lines.

Novel quinoline-5,8-dione analogues showed antiproliferative activity comparable to the established chemotherapy drug cisplatin (B142131) when tested against the P388 leukemia cell line. nih.gov However, these same compounds were found to be significantly less effective against SK-N-MC neuroepithelioma cells. nih.gov Further studies have evaluated various derivatives against numerous cell lines, including lung cancer (A549), ovarian adenocarcinoma (SK-OV-3), malignant melanoma (SK-MEL-2), glioblastoma (SNB-19), and breast cancer (T47D). nih.govresearchgate.net

For instance, a specific arylamine derivative of 5,8-quinolinedione (B78156), known as compound 13, exhibited high activity against A549, SK-OV-3, and SK-MEL-2 cell lines, with IC₅₀ values ranging from 0.36 to 0.85 µg/mL. nih.gov Another derivative, compound 12, showed selective activity against the A549 lung cancer cell line that was two to three times higher than that of cisplatin. nih.gov Amino-quinoline-5,8-dione derivatives have also shown notable potency; compounds 6d and 7d were highly effective against the HeLaS3 human cervical carcinoma cell line with IC₅₀ values of 0.80 µM and 0.59 µM, respectively. nih.gov

The table below summarizes the antiproliferative activity of selected quinoline-5,8-dione derivatives against various cancer cell lines.

| Derivative Type | Cell Line | Activity (IC₅₀) | Reference |

| Arylamine Derivative (Cmpd 13) | A549 (Lung) | 0.36–0.85 µg/mL | nih.gov |

| Arylamine Derivative (Cmpd 13) | SK-OV-3 (Ovary) | 0.36–0.85 µg/mL | nih.gov |

| Arylamine Derivative (Cmpd 13) | SK-MEL-2 (Melanoma) | 0.36–0.85 µg/mL | nih.gov |

| Amino-Quinoline-Dione (Cmpd 7d) | HeLaS3 (Cervical) | 0.59 µM | nih.gov |

| Amino-Quinoline-Dione (Cmpd 6d) | HeLaS3 (Cervical) | 0.80 µM | nih.gov |

| Propargyloxy Derivative (Cmpd 3) | BxPC-3 (Pancreatic) | 0.051 µM | researchgate.net |

| Propargyloxy Derivative (Cmpd 3) | Panc-1 (Pancreatic) | 0.066 µM | researchgate.net |

Efficacy against Drug-Sensitive and Multi-Drug Resistant Cell Lines

A significant challenge in cancer therapy is multidrug resistance (MDR). nih.gov Research has demonstrated that certain 4-methoxyquinoline-5,8-dione derivatives are effective against both drug-sensitive and MDR cancer cells.

A study focused on amino-quinoline-5,8-dione derivatives tested their potency in both drug-sensitive HeLaS3 cells and MDR KB-vin cells. nih.gov All synthesized compounds showed antiproliferative activity in the low micromolar range against both cell lines. nih.gov Notably, compounds 6h, 6d, 7a, and 7d demonstrated potency that was comparable to or greater than the conventional anticancer drug paclitaxel (B517696) against the resistant KB-vin cell line. nih.gov Similarly, a series of 6- and 7-arylamino-5,8-quinolinediones were tested against the same cell lines, with compounds 10 and 11 showing high anticancer activity against both, with IC₅₀ values between 0.59 and 1.52 µM. nih.gov

Furthermore, isoquinolinequinone N-oxides have been specifically developed to overcome cancer MDR. nih.gov One lead compound from this series, isomer 2, exhibited a growth inhibition (GI₅₀) on the NCI/ADR-RES resistant cell line that was 40 times greater than that of doxorubicin (B1662922). nih.gov Four compounds from this series displayed nanomolar GI₅₀ values against MDR cells. nih.gov Some derivatives have also shown selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells (Colo 320) compared to their drug-sensitive counterparts (Colo 205). mdpi.com A molecule designated Q-20 was reported to have an IC50 of 1.5–3.9 nM across various tumor cell lines and showed encouraging effectiveness in MDR tumor cells. arabjchem.org

Modulation of Cancer Cell Growth and Survival Pathways

The anticancer effects of quinoline-5,8-dione derivatives are attributed to their ability to modulate various cellular pathways critical for cancer cell growth and survival. arabjchem.org These mechanisms include the induction of apoptosis (programmed cell death), disruption of cell migration, inhibition of angiogenesis (the formation of new blood vessels), and cell cycle arrest. arabjchem.org

One key mechanism is the induction of mitochondrial dysfunction. nih.gov Certain arylamino derivatives have been shown to induce apoptosis by altering the levels of key regulatory proteins, such as upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax and cleaved caspase-3. nih.gov Another pathway involves the generation of reactive oxygen species (ROS), which causes significant cellular stress and leads to cell death. nih.gov

These compounds can also interfere with critical enzymes and signaling proteins. For example, one derivative was found to inhibit the phosphorylated sites of Cdc2, a key protein in cell cycle regulation, leading to an arrest in the G₂/M phase of the cell cycle. nih.gov The same compound also blocked extracellular signal-regulated kinase (ERK), which can inhibit proliferation and promote apoptosis. nih.gov Other derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor development. nih.gov

Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound exhibit a broad spectrum of antimicrobial activities. nih.govarabjchem.orgscienceopen.com

Antibacterial Activity

Quinoline-5,8-dione derivatives have shown effectiveness against a range of bacteria. scienceopen.com For example, 6-Bromo-7-methoxyquinoline-5,8-dione (B15064914) has been reported to be effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values in the range of 0.80 to 1.00 mg/mL. ripublication.com

In another study, arylamine derivatives of 5,8-quinolinedione were active against Gram-positive bacteria at levels comparable to or higher than the antibiotic ampicillin. nih.gov However, these particular derivatives did not show activity against Gram-negative bacteria such as E. coli and P. aeruginosa. nih.gov The antibacterial potency of these compounds is often linked to the specific substitutions on the quinoline-5,8-dione core. nih.gov

Antifungal Activity

The antifungal properties of this class of compounds are also well-documented. arabjchem.orgscienceopen.comripublication.com Natural 5,8-quinolinedione antibiotics are known to possess antifungal activity. nih.gov Synthetic derivatives have been developed to enhance this property.

A series of dihydropyrrole derivatives of 5,8-quinolinedione demonstrated high antifungal activity against Candida tropicalis, with MIC values ranging from 0.6 to 6.3 µg/mL. nih.gov Research on 6-(N-arylamino)-7-chloro-5,8-quinolinedione derivatives also confirmed their potent antifungal effects. scienceopen.com Furthermore, newly synthesized quinoline (B57606) derivatives have shown promising antifungal activity. bohrium.com The compound 6-Bromo-7-methoxyquinoline-5,8-dione has also been evaluated against various fungal strains, showing varied levels of success.

Antimalarial Activity

Derivatives of quinoline-5,8-dione have shown promise as antimalarial agents, with several studies investigating their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govraco.cat

In one study, a series of new quinoline-5,8-dione and hydroxynaphthoquinone derivatives were synthesized and evaluated for their in vitro antimalarial activity. nih.gov Among the synthesized compounds, several demonstrated effective growth inhibition of P. falciparum with IC₅₀ values below 5 μM. nih.gov Specifically, compounds bearing a 1-phenylpiperazine (B188723) linker, a quinoline-5,8-dione, and a hydroxynaphthoquinone on a 7-bromoquinoline-5,8-dione scaffold showed significant activity against a chloroquine-sensitive strain (NF54) of P. falciparum. researchgate.net The most active of these was 7-bromo-2-methyl-6-(4-phenylpiperazin-1-yl)quinoline-5,8-dione. raco.cat

Further research has indicated that the presence of a bromine atom at the C-7 position of the 5,8-quinolinedione ring is important for maintaining antimalarial activity. researchgate.net The introduction of nitrogen at various positions of the naphthoquinone core has also been explored to improve the solubility and biological activity of these compounds. rsc.org

Table 1: Antimalarial Activity of Selected Quinoline-5,8-dione Derivatives

| Compound | Target/Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 7-bromo-2-methyl-6-(4-phenylpiperazin-1-yl)quinoline-5,8-dione | P. falciparum (NF54) | 2.21 µM | researchgate.net |

| Quinoline-5,8-dione with 1-phenylpiperazine linker | P. falciparum (NF54) | 3.96 µM | researchgate.net |

| Hydroxynaphthoquinone with 1-phenylpiperazine linker | P. falciparum | 3.89 µM | researchgate.net |

Other Investigated Biological Activities (e.g., Antiviral, Anti-inflammatory)

Beyond their antimalarial potential, quinoline-5,8-dione derivatives have been investigated for a variety of other biological activities, including antiviral and anti-inflammatory effects. nih.govbenthamdirect.comnih.gov

Antiviral Activity: The quinoline scaffold is a component of several biologically active compounds, and its derivatives have been explored for their antiviral properties. nih.gov Natural and synthetic 5,8-quinolinedione compounds have demonstrated a spectrum of biological activities, which includes antiviral effects. semanticscholar.org The specific activity is often dependent on the substituents at the C-2, C-6, and C-7 positions of the 5,8-quinolinedione core. semanticscholar.org Some quinolinedione compounds have been investigated for their potential to inhibit viral replication. ontosight.ai

Anti-inflammatory Activity: Quinoline derivatives are of interest as precursors for new drugs with anti-inflammatory properties. researchgate.net A number of compounds within this class have demonstrated anti-inflammatory action. researchgate.net The 5,8-quinolinedione moiety is also found in naturally occurring compounds that exhibit anti-inflammatory activities. nih.gov

Table 2: Other Investigated Biological Activities of Quinoline-5,8-dione Derivatives

| Activity | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Antiviral | 5,8-Quinolinediones | Activity is dependent on substituents at C-2, C-6, and C-7 positions. | semanticscholar.org |

| Anti-inflammatory | Quinoline Derivatives | Several derivatives exhibit anti-inflammatory action. | researchgate.net |

Mechanistic Elucidation of 4 Methoxyquinoline 5,8 Dione Derivative Action

Molecular Targets and Protein Interactions

The quinoline-5,8-dione framework serves as a versatile scaffold for engaging with various biological macromolecules. Its mechanism of action is largely attributed to the ability of the 5,8-quinolinedione (B78156) moiety to participate in redox cycling and interact with specific enzyme active sites. researchgate.net

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones to hydroquinones. nih.gov This bioactivation can lead to the generation of reactive oxygen species (ROS), a mechanism that can be exploited for therapeutic effect. mdpi.com The quinoline-5,8-dione scaffold has been a key focus in the development of agents that are bioactivated by NQO1. mdpi.com

Derivatives of quinoline-5,8-dione have been designed to act as substrates for NQO1, leading to enzyme-directed cytotoxicity. For instance, novel amino-quinoline-5,8-dione derivatives have been synthesized that exhibit NQO1-dependent cytotoxicity and act as competitive inhibitors of the enzyme. nih.gov Molecular docking studies of hybrid molecules containing the 5,8-quinolinedione moiety have provided insights into their interaction with the NQO1 active site. These studies show that the carbonyl group of the quinone can form hydrogen bonds with key residues like Tyrosine (TYR128), while other parts of the molecule engage in hydrophobic interactions with residues such as Phenylalanine (PHE178), Tryptophan (TRP105), and Histidine (HIS161). mdpi.com

The interaction of these compounds with NQO1 can lead to downstream cellular effects, including a significant increase in the expression of the tumor suppressor gene TP53. mdpi.com This highlights NQO1 as a primary molecular target for this class of compounds, mediating their redox-modulating properties. researchgate.net

Sphingosine kinases (SphK), with their two isoforms SphK1 and SphK2, are lipid kinases that play a critical role in cell proliferation, survival, and growth, making them attractive targets in drug development. nih.govmdpi.com The quinoline-5,8-dione framework has been successfully utilized to develop the first inhibitors of SphK based on this scaffold. nih.gov

By using a fragment-based approach and leveraging the structures of known SphK inhibitors, researchers have designed and synthesized novel quinoline-5,8-dione derivatives that exhibit dual inhibition of both SphK1 and SphK2 at low micromolar concentrations. nih.govmdpi.com The design incorporates a polar quinoline (B57606) core linked to a lipophilic chain, mimicking the natural substrate sphingosine. nih.gov Modifications, such as the introduction of a pyrrolidine (B122466) headgroup, have been shown to improve binding efficacy for SphK1. nih.gov Molecular modeling and docking simulations have been instrumental in refining these structures, predicting favorable binding poses within the lipid-binding site of SphK1 and revealing opportunities for further optimization. nih.govmdpi.com

The inhibitory activity of a selection of these derivatives against SphK1 and SphK2 has been confirmed through fluorescence-based assays. mdpi.com

Table 1: Sphingosine Kinase Inhibition by Quinoline-5,8-dione Derivatives

| Compound | Target | Inhibition Data |

|---|---|---|

| Pyrrolidine-based quinoline-5,8-dione (Compound 21) | SphK1 | Improved binding efficacy relative to parent compounds. nih.gov |

| C(7) ether-linked quinoline-5,8-diones | SphK1/SphK2 | Good potency identified. nih.gov |

DNA topoisomerases are essential enzymes that regulate the topological state of DNA and are validated targets for various therapies. While the broader class of quinoline derivatives has been extensively studied for topoisomerase inhibition, specific data on 4-methoxyquinoline-5,8-dione are limited in the available literature. However, research on structurally related compounds provides insight into the potential of this scaffold.

For example, a series of indolizinoquinoline-5,12-dione derivatives have been synthesized and shown to possess Topoisomerase I inhibitory activity. nih.gov Similarly, novel pyrazolo[4,3-f]quinoline derivatives have been designed and found to inhibit both Topoisomerase I and Topoisomerase IIα. mdpi.comewha.ac.kr Another study reported a novel class of quinoline-based compounds that act as potent Topoisomerase 1 inhibitors by trapping the Topoisomerase 1-DNA cleavage complexes. researchgate.net These findings suggest that the quinoline core is a viable pharmacophore for targeting topoisomerases, although direct evidence for the this compound derivative is not specified.

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division. Inhibition of tubulin polymerization is a well-established therapeutic strategy. The quinoline scaffold is present in many known tubulin inhibitors. nih.gov

Direct evidence links the quinoline-5,8-dione core to this mechanism. A study identified that a specific derivative, 7-pyrrolidin-1-yl-2-(3,4,5-trimethoxybenzoyl)-quinoline-5,8-dione, exhibited moderate inhibitory activity against tubulin polymerization with an IC₅₀ value of 5.9 μM. researchgate.net Further research has explored other quinoline derivatives, such as 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, which have been shown to bind to the colchicine (B1669291) site of tubulin and disrupt microtubule growth. rsc.org These findings establish that the quinoline-5,8-dione scaffold can be functionalized to effectively inhibit tubulin polymerization.

Table 2: Tubulin Polymerization Inhibition by Quinoline Derivatives

| Compound/Scaffold | IC₅₀ (Tubulin Polymerization) |

|---|---|

| 7-pyrrolidin-1-yl-2-(3,4,5-trimethoxybenzoyl)-quinoline-5,8-dione | 5.9 μM researchgate.net |

| Pyridin-2-one quinoline derivative (Compound 4c) | 17 ± 0.3 μM nih.gov |

Tyrosine kinases are a large family of enzymes that play fundamental roles in cellular signaling pathways regulating growth, differentiation, and survival. Many quinoline and quinazoline-based molecules have been successfully developed as tyrosine kinase inhibitors. nih.govnih.gov For instance, various 4-phenoxyquinoline and fused quinoline derivatives have been synthesized and shown to inhibit receptor tyrosine kinases such as c-Met, EGFR, and VEGFR. nih.govresearchgate.net

While the general quinoline scaffold is a well-established pharmacophore for targeting tyrosine kinases, specific studies detailing the inhibitory activity of this compound against this class of enzymes are not prominent in the reviewed literature. The existing research focuses on other substitution patterns on the quinoline ring, such as 4-anilino or 4-phenoxy groups, to achieve potent inhibition. nih.govnih.gov

Beyond the primary targets discussed, derivatives of the quinoline-5,8-dione scaffold have been found to interact with other key cellular proteins.

HSP90 Inhibition: A COMPARE analysis revealed that a specific derivative, 2-phenyl-6-(2-chloroethylamino)quinoline-5,8-dione, exhibited a profile with a high correlation to the activity of the known HSP90 inhibitor geldanamycin. researchgate.net Furthermore, western blot analysis of another derivative, 7-pyrrolidin-1-yl-2-(3,4,5-trimethoxybenzoyl)-quinoline-5,8-dione, showed an induction of Heat Shock Protein 70 (HSP70) and degradation of the protein kinase Akt, which is indicative of HSP90 inhibitory activity. researchgate.net

Cathepsin K Inhibition: The broader quinoline scaffold has been identified as a relevant structure for exploring inhibitors of Cathepsin K, a cysteine protease involved in bone resorption. scielo.brresearchgate.net Synthetic 2,4-diphenylquinolines have been evaluated for their Cathepsin K inhibitory activity, with one compound showing an IC₅₀ value of 1.55 µM. scielo.brresearchgate.net This suggests another potential avenue of biological activity for quinoline-based compounds.

Cellular and Biochemical Pathways Modulated

The biological activity of this compound and its derivatives is multifaceted, influencing a range of cellular and biochemical pathways that are critical for cell survival and proliferation. The core structure, combining a quinoline ring with a quinone moiety, allows these compounds to interact with various cellular components and trigger distinct signaling cascades. The following sections elucidate the primary mechanisms through which these derivatives exert their effects, focusing on the induction of programmed cell death, cell cycle disruption, mitochondrial impairment, and the generation of oxidative stress through redox cycling.

Induction of Apoptosis and Programmed Cell Death

Apoptosis, or programmed cell death, is a crucial, highly regulated process for eliminating damaged or unwanted cells. nih.gov Quinoline and quinone-containing compounds are well-documented inducers of this pathway. The tetracyclic condensed quinoline compound 8-methoxypyrimido[4′,5′:4,5]thieno(2,3-b) quinoline-4(3H)-one (MPTQ), a structural analogue of the anticancer drug ellipticine, has been shown to induce apoptosis in neuroblastoma cells. nih.gov This process is associated with the activation of the tumor suppressor protein p53 and involves both caspase-dependent and -independent mechanisms. nih.gov Specifically, MPTQ treatment leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, but not the extrinsic pathway initiator caspase-8. nih.gov

Similarly, other quinoline derivatives have been found to trigger apoptosis across various cancer cell lines. nih.gov For instance, the derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) induces apoptosis in pancreatic cancer cells through the activation of caspase-3 and the subsequent cleavage of PARP (Poly (ADP-ribose) polymerase). nih.gov Studies on MPTQ in leukemic cells further confirm its apoptotic-inducing capabilities, demonstrating an increase in the sub-G1 cell population, which is indicative of DNA fragmentation, a hallmark of apoptosis. nih.gov

The induction of apoptosis by these compounds often involves the modulation of the Bcl-2 family of proteins. An increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is a common feature, leading to the initiation of the mitochondrial apoptotic cascade. nih.gov

Table 1: Effects of Quinoline Derivatives on Apoptotic Markers

| Compound | Cell Line | Key Apoptotic Events Observed | Reference |

|---|---|---|---|

| MPTQ | Neuro 2a (Neuroblastoma) | Increased phosphorylation of p53, activation of caspase-9, -3, and -7, increased Bax level. | nih.gov |

| MPTQ | Leukemic cells | Increase in sub-G1 phase, Annexin V staining, DNA fragmentation. | nih.gov |

| 6MN-4-AQ | PANC-1, MIA PaCa-2 (Pancreatic) | Caspase-3 activation, cleavage of PARP. | nih.gov |

| BPTQ | K562, MOLM-13 (Leukemia) | Increase in Bax:Bcl-2 ratio, activation of caspases. | nih.gov |

Cell Cycle Arrest

In addition to inducing apoptosis, many quinoline derivatives disrupt the normal progression of the cell cycle, a key process that governs cell division and proliferation. By interfering with specific checkpoints, these compounds can halt cell division, ultimately leading to cell death or senescence.

The specific phase of the cell cycle that is targeted can vary depending on the compound's structure and the cellular context. For example, the DNA intercalator 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) has been shown to cause cell cycle arrest at the S and G2/M phases in leukemia cells. nih.gov Similarly, other compounds have demonstrated a marked ability to induce arrest specifically at the G2/M checkpoint. frontiersin.orgmdpi.commdpi.com This G2/M arrest is often mediated by the modulation of key regulatory proteins, such as cyclin-dependent kinase 1 (CDK1) and cyclin B. frontiersin.org The inhibition of these proteins prevents the cell from entering mitosis.

Conversely, other related compounds, such as 5,7-dimethoxycoumarin and 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, have been observed to block the cell cycle in the G0/G1 phase. nih.govmdpi.com This arrest prevents the cells from initiating DNA synthesis. The ability of these compounds to induce cell cycle arrest is a significant component of their anti-proliferative activity.

Table 2: Impact of Methoxy-Substituted and Quinoline-Related Compounds on Cell Cycle Progression

| Compound | Cell Line | Phase of Arrest | Key Proteins Modulated | Reference |

|---|---|---|---|---|

| BPTQ | K562, MOLM-13 (Leukemia) | S and G2/M | Not specified | nih.gov |

| Cinobufagin | A375 (Melanoma) | G2/M | ↓ CDC25C, ↓ CDK1, ↓ Cyclin B | frontiersin.org |

| Erythraline | SiHa (Cervical Cancer) | G2/M | Not specified | mdpi.com |

| 5,7-dimethoxycoumarin | B16, A375 (Melanoma) | G0/G1 | ↓ ERK1/2 activation | nih.gov |

| Prunetrin | Hep3B (Liver Cancer) | G2/M | ↓ Cyclin B1, ↓ CDK1/CDC2, ↓ CDC25c | mdpi.com |

Mitochondrial Dysfunction

Mitochondria are central to cellular metabolism and are key regulators of the apoptotic process. nih.gov Mitochondrial dysfunction is a common consequence of treatment with quinone-containing compounds and represents a critical step in the induction of cell death. nih.gov This dysfunction can manifest in several ways, including the disruption of the electron transport chain, impaired ATP synthesis, and, most notably, the loss of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov

The depolarization of the mitochondrial membrane is a pivotal event in the intrinsic apoptotic pathway. nih.gov Redox cycling quinones, such as 2,3-dimethoxy-1,4-naphthoquinone, have been shown to directly cause a loss of mitochondrial membrane potential. nih.gov This collapse of ΔΨm leads to the opening of the mitochondrial permeability transition pore (mPTP), releasing pro-apoptotic factors like cytochrome c from the intermembrane space into the cytoplasm. This, in turn, triggers the activation of the caspase cascade, leading to apoptosis. nih.gov

Studies have demonstrated that various quinoline derivatives can induce a significant decrease in mitochondrial membrane potential, confirming that mitochondrial targeting is a key aspect of their mechanism of action. nih.govmdpi.com

Table 3: Research Findings on Mitochondrial Dysfunction

| Compound Class/Derivative | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Redox Cycling Naphthoquinones | Isolated Hepatocytes | Depolarization of mitochondrial membrane potential. | nih.gov |

| BPTQ | K562, MOLM-13 (Leukemia) | Decrease in mitochondrial membrane potential. | nih.gov |

| Matairesinol | Pancreatic Cancer Cells | Loss of mitochondrial membrane potential (MMP), disturbed calcium regulation. | mdpi.com |

| Quercetin | Vascular Smooth Muscle Cells | Prevents mitochondrial dysfunction, increases mitochondrial potential. | nih.gov |

Redox Cycling Mechanisms

A fundamental mechanism underlying the bioactivity of many quinones is their ability to undergo redox cycling. This process involves the enzymatic reduction of the quinone (Q) to a semiquinone radical (Q•−) by flavoenzymes, such as NADPH-cytochrome P450 reductase. nih.gov This highly reactive semiquinone can then transfer an electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide (B77818) anion radical (O₂•−). nih.gov

This cycle can repeat continuously, creating a futile cycle that consumes reducing equivalents (like NADPH) and generates a steady stream of superoxide radicals. nih.govnih.gov This process places the cell under significant oxidative stress. The specific chemical reactivity of an individual quinone determines whether its cytotoxicity is primarily driven by redox cycling and mitochondrial depolarization or by other mechanisms like arylation of cellular nucleophiles. nih.gov

The interaction of quinoline-quinone hybrids with oxidoreductase enzymes like DT-diaphorase (NQO1) has also been investigated. nih.gov NQO1 is a two-electron reductase that typically detoxifies quinones, but under certain conditions, its activity can also contribute to the generation of reactive intermediates. The efficiency of redox cycling and the resulting biological outcomes are therefore dependent on the specific quinone structure and the cellular enzymatic landscape. nih.gov

Generation of Reactive Oxygen Species (ROS)

The redox cycling of the quinone moiety is a primary source of reactive oxygen species (ROS). researchgate.net The initial product, the superoxide radical (O₂•−), can be converted to other ROS, either spontaneously or through enzymatic action by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂). nih.gov In the presence of transition metals like iron (Fe²⁺), H₂O₂ can be further converted into the highly reactive and damaging hydroxyl radical (•OH) via the Fenton reaction. nih.gov

This overproduction of ROS overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress. ROS can inflict widespread damage on cellular macromolecules, including lipids (lipid peroxidation), proteins (oxidation and denaturation), and DNA. researchgate.net Oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG), is a common consequence of ROS generation by quinone-like compounds, such as 4-Nitroquinoline 1-oxide (4NQO). nih.govsemanticscholar.orgresearchgate.net This DNA damage can trigger cell cycle arrest and apoptosis. The generation of ROS is therefore not merely a byproduct but a central mechanism through which these compounds exert their cytotoxic effects. frontiersin.org

Table 4: Summary of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 8-methoxypyrimido[4′,5′:4,5]thieno(2,3-b) quinoline-4(3H)-one | MPTQ |

| Ellipticine | - |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | 6MN-4-AQ |

| Poly (ADP-ribose) polymerase | PARP |

| 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline | BPTQ |

| Cinobufagin | - |

| Cyclin-dependent kinase 1 | CDK1 |

| Erythraline | - |

| 5,7-dimethoxycoumarin | - |

| 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone | - |

| Prunetrin | - |

| 2,3-dimethoxy-1,4-naphthoquinone | - |

| Matairesinol | - |

| Quercetin | - |

| Nicotinamide adenine (B156593) dinucleotide phosphate | NADPH |

| DT-diaphorase | NQO1 |

| Hydrogen Peroxide | H₂O₂ |

| 4-Nitroquinoline 1-oxide | 4NQO |

Structure Activity Relationship Sar Studies of 4 Methoxyquinoline 5,8 Dione Analogs

Influence of Substituents on Biological Potency

The core structure of 4-methoxyquinoline-5,8-dione offers several positions (C-2, C-6, and C-7) for chemical modification to modulate its pharmacological profile. The electronic and steric properties of substituents at these positions can drastically alter the compound's interaction with biological targets.

The C-2 position of the quinoline-5,8-dione scaffold is a key site for modification that influences biological activity. Studies on various 5,8-quinolinedione (B78156) derivatives have shown that the type of substituent at this position can determine the rate of enzymatic conversion by proteins like NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.com For instance, the introduction of a methyl group at the C-2 position in 6,7-dichloro-5,8-quinolinedione was found to significantly alter its biological activity when compared to the unsubstituted parent compound. mdpi.com This substitution also resulted in lower toxicity against normal cell lines. mdpi.com

Further research has demonstrated that introducing a methyl group at the C-2 position of a 5,8-quinolinedione moiety linked to thymidine can reduce its enzymatic activity with NQO1. mdpi.com In a series of 6,7-dichloro-5,8-quinolinedione derivatives, a compound with a hydroxyl group at the C-2 position exhibited the highest activity as a substrate for the NQO1 enzyme. mdpi.com The enzymatic conversion rates are dependent on the specific substituent at the C-2 position. mdpi.com

| Substituent at C-2 of 6,7-dichloro-5,8-quinolinedione | Relative NQO1 Substrate Activity | Key Findings |

|---|---|---|

| -H (unsubstituted) | Baseline | Parent compound for comparison. |

| -CH3 (Methyl) | Altered | Significantly affects biological activity and reduces toxicity. mdpi.com |

| -OH (Hydroxyl) | Highest | Showed the highest enzymatic conversion rate in the series. mdpi.com |

The C-6 and C-7 positions on the benzoquinone ring of the 5,8-quinolinedione moiety are critical for its bioactivity. The introduction of amine or alkoxyl groups at one or both of these positions has been shown to increase cytotoxicity against a range of cancer cell lines, including leukemia, melanoma, and cancers of the breast, cervix, ovary, and lung. mdpi.com

In the context of developing inhibitors for Sphingosine Kinase (SphK), the C-7 position has been a primary focus for modification. By creating an ether linkage at C-7 to attach various aryl lipophilic chains, researchers have successfully generated novel quinoline-5,8-dione-based SphK inhibitors. nih.gov This strategy was based on exploiting the structural similarities to known inhibitors and the fact that the SphK binding site accommodates a lipophilic tail. nih.govresearchgate.net The nature of the aryl moiety at the C-7 position is a key determinant of the inhibitory potency against both SphK1 and SphK2. nih.gov

| Position | Substituent Type | Effect on Biological Activity | Target/Assay |

|---|---|---|---|

| C-6 and/or C-7 | Amine or Alkoxyl groups | Increased cytotoxicity. mdpi.com | Various cancer cell lines (leukemia, melanoma, breast, etc.). mdpi.com |

| C-7 | Ether-linked aryl moieties | Good potency for SphK1 and SphK2 inhibition. nih.gov | Sphingosine Kinase (SphK) inhibition. nih.gov |

| C-6 and C-7 | Halogen (e.g., Cl, Br) | Influences antitumor activity. mdpi.com | Antitumor assays. mdpi.com |

Methoxy (B1213986) (-OCH₃) groups play a significant role in modulating the biological activity of many quinoline-based compounds. The presence and position of methoxy groups can influence physicochemical properties and interactions with biological targets. researchgate.net In various heterocyclic compounds, methoxy substituents have been reported to enhance anticancer activity. researchgate.net For example, in a study on SphK inhibitors based on the quinoline-5,8-dione framework, a 4-methoxyphenol was attached at the C-7 position to create an analog, highlighting the use of methoxy-containing fragments in designing bioactive molecules. nih.gov

Halogen atoms at the C-6 and/or C-7 positions also have a pronounced effect on antitumor activity. Research has shown that compounds with a chloride atom at these positions exhibit higher activity than those with a bromide atom, indicating that the type of halogen is a critical factor in determining the biological potency of 5,8-quinolinedione derivatives. mdpi.com

Correlation between Structural Features and Specific Biological Activities

The specific arrangement of functional groups on the this compound scaffold dictates its interaction with distinct biological targets, leading to specific activities such as NQO1 reduction or enzyme inhibition.

NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones. The 5,8-quinolinedione moiety is a key pharmacophore recognized by NQO1. nih.gov The interaction and subsequent enzymatic conversion rate are highly dependent on the substitution pattern of the quinolinedione ring. mdpi.com

Molecular docking studies have revealed how these derivatives interact with the NQO1 active site. The nitrogen atom in the quinoline (B57606) ring can form a hydrogen bond with the amino acid residue Tyrosine (TYR126). mdpi.com Substituents at the C-2 position can alter the binding orientation and introduce new interactions. For example, a 6,7-dichloro-2-hydroxy-5,8-quinolinedione derivative was found to form an additional hydrogen bond between its C-8 formyl group and TYR126, which may account for its high activity. mdpi.com In contrast, the introduction of a bulkier substituent like a methyl group at C-2 can reduce the enzymatic activity. mdpi.com The position of the nitrogen atom within the quinone system is also crucial; hybrids with a 5,8-quinolinedione moiety generally exhibit higher NQO1 activity than those with a 1,4-naphthoquinone structure. mdpi.com

The quinoline-5,8-dione framework has been identified as a promising scaffold for the development of SphK inhibitors. nih.govnih.gov SAR studies in this area focus on two main regions: the polar quinoline core and a lipophilic chain, typically attached at the C-7 position. nih.govresearchgate.net

The initial design strategy involved attaching various aryl moieties via an ether linkage at C-7 to probe the lipophilic pocket of the SphK active site. nih.gov To further improve binding affinity, modifications were made to the C-2 position. Inspired by potent inhibitors like PF-543, fragments capable of hydrogen bonding were introduced. A model study led to the development of pyrrolidine-based quinoline-5,8-diones, where modifications stemming from the C-2 position were explored. nih.gov One such pyrrolidine (B122466) derivative showed improved SphK1 binding efficacy compared to its parent compound. nih.gov Molecular modeling suggests these pyrrolidine-quinoline-5,8-dione compounds can bind effectively within the SphK1 active site, establishing key hydrogen bonding interactions. nih.gov

| Structural Modification | Target | Effect on Activity | Rationale/Key Finding |

|---|---|---|---|

| Attachment of lipophilic aryl chains at C-7 | SphK1/2 | Identified potent inhibitors. | Exploits the lipophilic binding pocket of SphK. nih.gov |

| Introduction of pyrrolidine fragment at C-2 | SphK1 | Improved binding efficacy. nih.gov | Introduces hydrogen bonding capabilities, mimicking other known inhibitors. nih.gov |

Design Principles for Enhanced Selectivity

The development of this compound analogs with enhanced selectivity is a critical objective in medicinal chemistry to minimize off-target effects and improve therapeutic indices. Research into the structure-activity relationships (SAR) of quinoline-5,8-dione derivatives has illuminated several key design principles that govern their selective activity against cancer cells.

A primary strategy for enhancing selectivity involves the strategic substitution at the C6 and C7 positions of the quinoline-5,8-dione core. Studies have shown that attaching different alkyl- or aryl-amino fragments at these positions can significantly modulate the antiproliferative potency and selectivity of the compounds. For example, a series of novel amino-quinoline-5,8-dione derivatives were synthesized and evaluated for their effects on cancer cells versus non-tumor cells. Within this series, a compound designated as 7d was found to selectively inhibit the proliferation of cancer cells while showing less activity against non-tumor liver cells in vitro nih.gov. This selectivity highlights the importance of the nature and position of the amino substituent in differentiating between cancerous and normal cells.

Further refinement of this principle involves modifying the amino side chains to optimize interactions with specific biological targets. In a study focused on developing inhibitors for Cell Division Cycle 25 (CDC25) phosphatases, derivatives of a quinoline-dione scaffold were designed with diverse alkylamino side chains. The results indicated that compounds featuring a 2-(4-methylpiperidin-1-yl)ethylamino or a 2-(dimethylamino)ethylamino group demonstrated remarkable anti-cancer efficacy and potent induction of apoptosis sciety.org. The selectivity of these compounds is attributed to their enhanced ability to inhibit CDC25 phosphatase activity, leading to cell cycle arrest and catastrophic genomic instability in cancer cells sciety.org.

The data from these studies suggest that the introduction of specific amine-containing side chains at positions C6 or C7 is a viable strategy for developing potent and selective antitumor agents based on the quinoline-5,8-dione scaffold. These modifications appear to influence the molecule's ability to induce mitochondrial dysfunction and increase intracellular reactive oxygen species (ROS) levels in a dose-dependent manner, contributing to selective cancer cell death nih.gov.

The following table summarizes the findings from studies on C6/C7-substituted quinoline-5,8-dione analogs, illustrating the design principles for enhanced selectivity.

| Compound Series | Substitution Position | Key Substituent Feature | Observed Effect | Reference |

|---|---|---|---|---|

| Amino-quinoline-5,8-diones | C6 or C7 | Specific alkyl- or aryl-amino fragments | Compound 7d showed selective inhibition of cancer cells over non-tumor liver cells. | nih.gov |

| Quinoline-dione CDC25 Inhibitors | Not specified (alkylamino side chains) | 2-(4-methylpiperidin-1-yl)ethylamino | Potent apoptotic induction and broad-spectrum growth inhibition in leukemia and CRC cells. | sciety.org |

| Quinoline-dione CDC25 Inhibitors | Not specified (alkylamino side chains) | 2-(dimethylamino)ethylamino | Demonstrated remarkable anti-cancer efficacy, surpassing the activity of the parent compound. | sciety.org |

Comparative Analysis with Related Pharmacophores (e.g., Naphthoquinone derivatives)

The this compound scaffold belongs to the broader class of quinones, sharing significant structural and functional similarities with other pharmacophores, most notably the naphthoquinone derivatives. A comparative analysis of these two scaffolds provides insight into the subtle structural modifications that can lead to significant differences in biological activity, potency, and selectivity.

Both quinoline-5,8-dione and 1,4-naphthoquinone feature a bicyclic system containing a quinone ring, which is a key element for their biological activity. This quinone structure allows the molecules to participate in redox cycling, generating reactive oxygen species (ROS) and inducing oxidative stress within cells, a common mechanism for their anticancer effects. Furthermore, the planar nature of both scaffolds enables them to function as DNA-intercalating agents and to inhibit the activity of enzymes such as topoisomerases and various kinases.

The fundamental difference between the two pharmacophores is the presence of a nitrogen atom in the aromatic ring of the quinoline-5,8-dione, making it a heterocyclic compound, whereas the naphthoquinone is a carbocyclic analogue. This seemingly minor change has profound implications for the molecule's pharmacological profile. The nitrogen heteroatom can act as a hydrogen bond acceptor, allowing for additional interactions with biological targets like proteins and enzymes. This capacity for hydrogen bonding can lead to improved potency and, crucially, enhanced selectivity compared to the naphthoquinone counterparts.

Studies comparing hybrid molecules containing these scaffolds have shown that those with 5,8-quinolinedione moieties bind more strongly to the active site of certain enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), than their 1,4-naphthoquinone-based counterparts. This stronger binding is consistent with the potential for more specific and potent biological activity. The introduction of the nitrogen atom modifies the electronic properties of the ring system, which can influence the molecule's redox potential and its interactions with cellular targets.

The following table provides a comparative overview of the key features of the quinoline-5,8-dione and naphthoquinone pharmacophores.

| Feature | Quinoline-5,8-dione | Naphthoquinone |

|---|---|---|

| Core Structure | Heterocyclic (contains a nitrogen atom in the aromatic ring) | Carbocyclic (composed entirely of carbon and hydrogen in the ring system) |

| Key Functional Group | Quinone ring fused to a pyridine ring | Quinone ring fused to a benzene ring |

| Primary Mechanism of Action | Redox cycling, ROS generation, DNA intercalation, enzyme inhibition | Redox cycling, ROS generation, DNA intercalation, enzyme inhibition |

| Potential for Selectivity | Higher, due to the nitrogen atom's ability to form hydrogen bonds, leading to more specific target interactions. | Generally lower, as it lacks the specific hydrogen bonding capability of the nitrogen heteroatom. |

| Binding to Targets (e.g., NQO1) | Generally stronger binding affinity observed in hybrid molecules. | Relatively weaker binding affinity compared to quinolinedione hybrids. |

Computational Chemistry and in Silico Approaches in 4 Methoxyquinoline 5,8 Dione Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed in drug discovery to understand how a ligand, such as a quinoline (B57606) derivative, might interact with a biological target, typically a protein.

Molecular docking simulations are crucial for predicting how 4-Methoxyquinoline-5,8-dione and related compounds bind within the active site of a target protein. These studies calculate the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy value generally indicates a more stable and favorable interaction.

In studies of various quinoline and quinoxaline (B1680401) derivatives, docking has been used to predict their binding affinities against a range of protein targets, including those relevant to cancer and microbial diseases. nih.govnih.gov For instance, docking studies on novel quinoxaline derivatives against the Epidermal Growth Factor Receptor (EGFR) showed a strong correlation between the calculated binding energies and the experimentally determined inhibitory concentrations (IC50 values). nih.gov Similarly, research on 2H-thiopyrano[2,3-b]quinoline derivatives targeting the anticancer peptide CB1a revealed binding affinities ranging from -5.3 to -6.1 Kcal/mol, suggesting potent interactions. nih.gov While specific docking studies for this compound are not detailed in the provided results, the principles from related structures are directly applicable. The quinoline-5,8-dione scaffold is known to interact with enzymes like DT-diaphorase (NQO1), making it a key target for such predictive studies. mdpi.com

Table 1: Examples of Binding Affinities for Quinoline Derivatives Against Various Protein Targets

| Compound Class | Target Protein (PDB ID) | Example Binding Affinity (kcal/mol) |

|---|---|---|

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | -5.3 to -6.1 nih.gov |

| DAMA-colchicine (reference) | Tubulin | -12.88 tandfonline.com |

| Quinoxaline derivative (IVd) | EGFR (4HJO) | Not specified, but noted as strong nih.gov |

| Iodoquinazoline derivative (3c) | Carbonic Anhydrase XII (7PUW) | -8.1 nih.gov |

| Doxorubicin (B1662922) (reference) | Cytochrome P450 3A4 | -10.24 nih.gov |

A primary outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex.

For example, docking studies of doxorubicin with Cytochrome P450 3A4 identified hydrogen bonds with residues R105, S119, R372, and E374, alongside van der Waals interactions with several other residues including F57, F213, and F304. nih.gov In another study involving 2H-thiopyrano[2,3-b]quinoline derivatives, key interacting amino acids in the CB1a protein were identified, including ILE-8, LYS-7, VAL-14, PHE-15, and TRP-12. nih.gov Analysis of newly synthesized iodoquinazoline derivatives docked against various targets revealed interactions with residues such as HIS93 and ILE95 in Carbonic Anhydrase XII. nih.gov Understanding these specific interactions is fundamental for designing more potent and selective analogs of this compound.

Table 2: Examples of Key Amino Acid Residue Interactions with Quinoline-based Compounds

| Ligand/Compound Class | Target Protein | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Doxorubicin | Cytochrome P450 3A4 | E374, R105, S119, R372 | Hydrogen Bonds nih.gov |

| Doxorubicin | Cytochrome P450 3A4 | F57, R106, F215, F304, A370 | van der Waals nih.gov |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | ILE-8, PHE-15, TRP-12, LYS-7, LYS-11 | Hydrophobic, Hydrogen Bonds nih.gov |

| Iodoquinazoline derivative (3c) | Carbonic Anhydrase XII | HIS93, ILE95, THR198 | Hydrogen Bonds, Hydrophobic nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For a ligand-protein complex predicted by molecular docking, MD simulations provide a more dynamic and realistic assessment of its behavior in a simulated physiological environment.

A key application of MD simulations is to evaluate the stability of the ligand-protein complex. nih.gov This is often done by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. nih.gov A stable RMSD value over several nanoseconds suggests that the complex has reached equilibrium and that the ligand remains securely bound in its predicted pose. researchgate.net For example, in a simulation of doxorubicin bound to Cytochrome P450 3A4, the protein backbone RMSD fluctuated for the first 10 nanoseconds before stabilizing, while the drug's RMSD showed little variation, indicating a stable binding. nih.gov Such analyses are crucial to validate the binding modes suggested by docking and to confirm the persistence of key intermolecular interactions over time.

MD simulations also allow for the analysis of the conformational flexibility of both the ligand and the protein. nih.gov The simulation can reveal how the binding of a ligand may induce conformational changes in the protein's active site, or how the ligand itself may adapt its conformation to fit optimally. This dynamic view provides insights that static docking models cannot. For instance, simulations can show subtle movements in amino acid side chains that either strengthen or weaken the binding, offering a more complete picture of the interaction dynamics.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. scirp.org These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals and energy levels. mdpi.com

DFT is widely used to optimize the three-dimensional structure of molecules like this compound to their lowest energy state. scirp.org This optimized geometry is often used as the starting point for molecular docking studies. Furthermore, DFT is employed to calculate various molecular properties that help in understanding a compound's chemical behavior. rsc.org

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.govsapub.org A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. rsc.orgnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.govnih.gov These parameters provide a quantitative measure of the molecule's reactivity and potential to participate in chemical reactions. nih.gov Such calculations are invaluable for understanding the intrinsic electronic properties of this compound that underpin its biological activity.

Table 3: Quantum Chemical Reactivity Descriptors Calculated via DFT (Illustrative Examples from Related Compounds)

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability nih.gov |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; smaller gap implies higher reactivity nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution nih.gov |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons nih.gov |

| Electrophilicity Index (ω) | μ2 / (2η) | Describes the ability of a species to accept electrons nih.gov |

Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and reactivity of quinoline derivatives. nih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), several key reactivity descriptors can be determined for this compound. These descriptors help in predicting the molecule's stability, reactivity, and interaction with other chemical species.

Key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE) : This is the difference in energy between the HOMO and LUMO. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. Conversely, a large energy gap points to high kinetic stability. rsc.org

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to change in its electron distribution. Molecules with a large energy gap are generally harder and less reactive. Softness is the reciprocal of hardness, so softer molecules are more reactive. rsc.org

Electronegativity (χ) : This describes the ability of a molecule to attract electrons. rsc.org

Chemical Potential (μ) : This indicates the tendency of electrons to escape from a system. A negative chemical potential is characteristic of a stable molecule. rsc.org

Electrophilicity Index (ω) : This quantifies the ability of a molecule to accept electrons, indicating its character as an electrophile. rsc.org

Studies on related 5,8-quinolinedione (B78156) hybrids show they are characterized by kinetic stability and moderate chemical reactivity, with a notable electrophilic character. mdpi.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electronic distribution and identify reactive sites. For the 5,8-quinolinedione scaffold, these maps typically show nucleophilic regions (areas of negative potential) localized near the oxygen atoms of the carbonyl groups, which are susceptible to electrophilic attack. Electrophilic regions (areas of positive potential) are often delocalized over other parts of the molecule, indicating sites for nucleophilic attack. mdpi.commdpi.com

Table 1: Key Reactivity Descriptors and Their Interpretation

| Descriptor | Symbol | Formula | Interpretation |

|---|---|---|---|

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; higher hardness means lower reactivity. |

| Chemical Softness | S | 1 / η | Reciprocal of hardness; higher softness means higher reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Represents the molecule's power to attract electrons. |

| Chemical Potential | μ | -χ | Indicates the tendency of electrons to escape; negative values suggest stability. |

| Electrophilicity Index | ω | μ2 / (2η) | Measures the propensity of the species to accept electrons. |

Spectroscopic Property Predictions (e.g., FT-IR)

Computational methods are frequently used to predict the vibrational spectra of molecules, such as the Fourier-Transform Infrared (FT-IR) spectrum. These theoretical predictions serve as a valuable supplement to experimental data, aiding in the assignment of characteristic vibrational frequencies to specific functional groups within the molecule. researcher.life

For derivatives of 5,8-quinolinedione, DFT calculations have been shown to produce theoretical FT-IR spectra that correlate well with experimental measurements. mdpi.comresearcher.life This correlation helps to confirm the molecular structure and understand its vibrational properties.

A critical region in the FT-IR analysis of this class of compounds is the carbonyl (C=O) stretching region, typically between 1700 cm⁻¹ and 1650 cm⁻¹. mdpi.com Computational and experimental studies have found that compounds containing the 5,8-quinolinedione moiety characteristically exhibit two distinct, separated peaks for the C=O vibrations. mdpi.comresearcher.life This feature can be a useful diagnostic tool to distinguish them from other related isomers. mdpi.com

Beyond the carbonyl bands, theoretical calculations can also assign other important vibrations, such as the C-N stretching vibrations within the quinoline ring system, which are predicted to appear in the 1325–1230 cm⁻¹ range. mdpi.com The comparison between predicted and experimental spectra allows for a detailed and confident structural characterization of this compound.

Table 2: Predicted FT-IR Vibrational Frequencies for Key Functional Groups in a this compound Structure

| Functional Group | Type of Vibration | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (at C-5 and C-8) | Stretching | 1700 - 1650 (two distinct peaks) |

| C=C / C=N (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Methoxy) | Stretching | 1250 - 1050 |

| C-N (Quinoline ring) | Stretching | 1325 - 1230 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methoxy) | Stretching | 2950 - 2850 |

Cheminformatics and Virtual Screening Applications

The this compound scaffold is a valuable entity in cheminformatics and drug discovery, particularly in the context of virtual screening. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, typically a protein or enzyme. nih.gov

The process often begins with retrieving a large set of compounds, including quinoline derivatives, from chemical databases like PubChem. nih.gov These compounds are then subjected to a filtering process based on physicochemical properties that correlate with drug-like characteristics. A widely used filter is Lipinski's "rule of five," which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov

Compounds that pass these initial filters, including potentially this compound, are then subjected to molecular docking simulations. researchgate.net In this step, the three-dimensional structure of the small molecule is computationally "docked" into the binding site of a target protein. The software calculates a binding score, which estimates the binding affinity between the compound and the target. nih.gov This allows for the ranking of thousands of compounds based on their predicted ability to interact with the protein of interest.

Those compounds that show promising binding scores, known as "hits," can be selected for more rigorous computational analysis, such as molecular dynamics (MD) simulations. researchgate.net MD simulations model the movement of the compound within the protein's binding site over time, providing insights into the stability of the interaction and the specific molecular bonds (e.g., hydrogen bonds) that are formed. researchgate.net By employing these cheminformatics and virtual screening approaches, researchers can efficiently prioritize quinoline-5,8-dione derivatives for chemical synthesis and subsequent in vitro and in vivo testing, significantly accelerating the early stages of drug discovery. nih.gov

Future Perspectives in Research on 4 Methoxyquinoline 5,8 Dione

Opportunities for Rational Drug Design and Development

The foundation for future drug development of 4-Methoxyquinoline-5,8-dione lies in a deep understanding of its structure-activity relationships (SAR). The quinoline (B57606) core provides a versatile template for synthetic modifications that can enhance its pharmacological efficacy. nih.gov SAR studies have demonstrated that the type, position, and nature of substituents on the quinoline ring are critical determinants of its biological activity. biointerfaceresearch.comorientjchem.org For instance, the presence of an electron-donating methoxy (B1213986) group at the 4-position is expected to modulate the electronic properties of the quinone ring, influencing its reactivity and interaction with biological targets.

Future rational drug design efforts should focus on systematically modifying the this compound structure to optimize its therapeutic index. This can be achieved through:

Target-specific modifications: Once key biological targets are identified, computational modeling and molecular docking studies can guide the design of analogs with improved binding affinity and selectivity. nih.govmdpi.com This approach minimizes off-target effects and enhances the compound's safety profile.

Exploring substitutions at various positions: The quinoline-5,8-dione scaffold offers multiple sites for substitution. Introducing different functional groups at positions 2, 6, and 7 could lead to the discovery of derivatives with enhanced potency and novel biological activities. mdpi.com

Hybrid molecule synthesis: The conjugation of this compound with other known bioactive moieties, such as chalcones or nucleoside analogs, could result in hybrid compounds with synergistic or multi-target therapeutic effects. biointerfaceresearch.commdpi.com

Advancements in Synthetic Methodologies for Novel Analogs

The exploration of novel analogs of this compound necessitates the development of efficient and versatile synthetic strategies. A variety of methods for the synthesis of the quinoline core have been established, including the Skraup, Doebner-Miller, Combes, and Friedländer reactions. iipseries.orgresearchgate.net Additionally, modern techniques focusing on green chemistry and improved yields are continually being developed. mdpi.com

Future advancements in synthetic methodologies should aim for:

Efficient and scalable synthesis: The development of high-yield, cost-effective, and scalable synthetic routes is crucial for the eventual commercial production of this compound and its analogs.